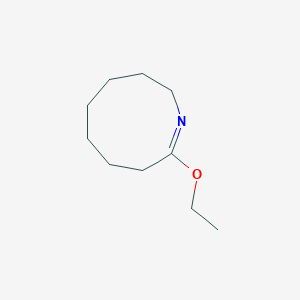
(1E)-9-Ethoxy-3,4,5,6,7,8-hexahydro-2H-azonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-9-Ethoxy-3,4,5,6,7,8-hexahydro-2H-azonine: is a chemical compound that belongs to the class of heterocyclic compounds It features a nine-membered ring with an ethoxy group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-9-Ethoxy-3,4,5,6,7,8-hexahydro-2H-azonine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an ethoxy-substituted alkene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: (1E)-9-Ethoxy-3,4,5,6,7,8-hexahydro-2H-azonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1E)-9-Ethoxy-3,4,5,6,7,8-hexahydro-2H-azonine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of heterocyclic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific molecular pathways.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (1E)-9-Ethoxy-3,4,5,6,7,8-hexahydro-2H-azonine involves its interaction with specific molecular targets. The ethoxy group and the nitrogen atom in the ring structure play crucial roles in its binding to enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- (1E)-9-Methoxy-3,4,5,6,7,8-hexahydro-2H-azonine
- (1E)-9-Propoxy-3,4,5,6,7,8-hexahydro-2H-azonine
- (1E)-9-Butoxy-3,4,5,6,7,8-hexahydro-2H-azonine
Comparison: Compared to its analogs, (1E)-9-Ethoxy-3,4,5,6,7,8-hexahydro-2H-azonine is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. The length and nature of the alkoxy group can affect the compound’s solubility, stability, and biological activity.
Propriétés
Numéro CAS |
55114-43-7 |
|---|---|
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
9-ethoxy-3,4,5,6,7,8-hexahydro-2H-azonine |
InChI |
InChI=1S/C10H19NO/c1-2-12-10-8-6-4-3-5-7-9-11-10/h2-9H2,1H3 |
Clé InChI |
NFCWIFNCTDHOLL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


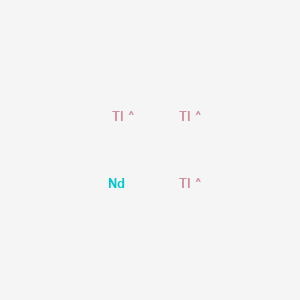

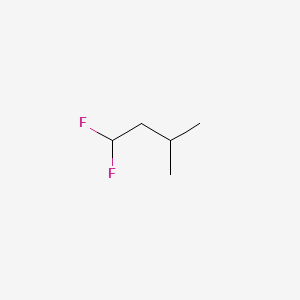
![5-[(2-Aminoethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14640504.png)
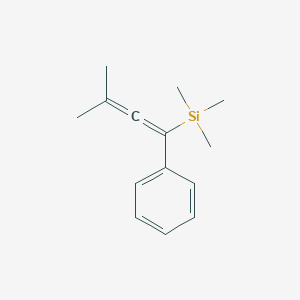
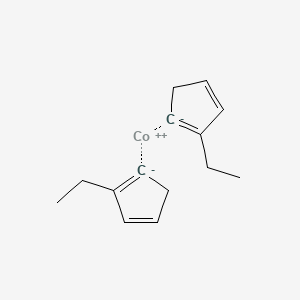

![1-[(5-Aminopyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14640521.png)

![Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol](/img/structure/B14640543.png)
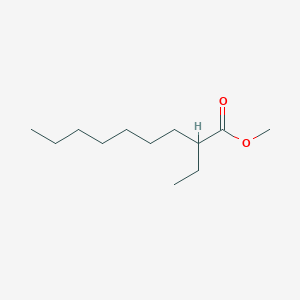
![{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14640556.png)
![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14640563.png)
![4-[2-(Acetyloxy)ethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B14640576.png)
